1-Fluoro-2-methyl-1-(3-methylphenyl)propan-2-amine

Description

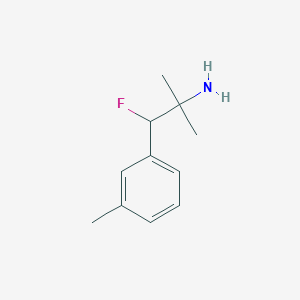

1-Fluoro-2-methyl-1-(3-methylphenyl)propan-2-amine is a fluorinated amphetamine derivative with a substituted phenyl ring and a branched amine group. Its molecular structure features a fluorine atom at position 1, a methyl group at position 2 of the propane backbone, and a 3-methylphenyl substituent at position 1 (Figure 1). This compound is part of a broader class of psychoactive phenethylamines and cathinones, which often exhibit stimulant or entactogenic properties depending on substituent patterns .

Properties

Molecular Formula |

C11H16FN |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

1-fluoro-2-methyl-1-(3-methylphenyl)propan-2-amine |

InChI |

InChI=1S/C11H16FN/c1-8-5-4-6-9(7-8)10(12)11(2,3)13/h4-7,10H,13H2,1-3H3 |

InChI Key |

ZZHFKOYUOBUBLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(C)(C)N)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Fluoro-2-methyl-1-(3-methylphenyl)propan-2-amine can be achieved through several synthetic routes. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of transaminase-mediated synthesis, which allows for the production of enantiopure compounds .

Chemical Reactions Analysis

1-Fluoro-2-methyl-1-(3-methylphenyl)propan-2-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Fluoro-2-methyl-1-(3-methylphenyl)propan-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-methyl-1-(3-methylphenyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. This compound can act as an inhibitor or activator of specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Lipophilicity and Solubility

- This compound : Predicted logP ~2.1 (estimated from analogs ). The fluorine and methyl groups increase lipophilicity, favoring blood-brain barrier penetration.

- 1-(3-Methylphenyl)propan-2-amine : logP ~1.8 ; lower lipophilicity due to absence of fluorine.

- 3-MMC : logP ~2.3 ; β-keto group enhances polarity but retains stimulant efficacy.

Receptor Binding Hypotheses

- Fluorinated amphetamines like the target compound may exhibit biased agonism at serotonin receptors (5-HT2A/2C), similar to DOB (2,5-dimethoxy-4-bromoamphetamine) but with reduced potency due to steric effects from the 3-methyl group .

- The 2-methylpropan-2-amine moiety may reduce monoamine oxidase (MAO) metabolism, prolonging half-life compared to primary amines .

Toxicity and Metabolic Stability

- Fluorine substitution typically reduces hepatic CYP450-mediated oxidation, as seen in analogs like 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine .

- Methyl groups on the phenyl ring (e.g., 3-methyl) may increase hepatotoxicity risks, as observed in related cathinones .

Research Findings and Data Gaps

- Synthetic Accessibility : The compound’s synthesis likely follows reductive amination routes, similar to 1-(3-methylphenyl)propan-2-amine , but fluorine introduction requires specialized fluorinating agents .

- In Silico Predictions : Molecular docking studies suggest moderate affinity for dopamine transporters (DAT) but weak serotonin transporter (SERT) inhibition, aligning with para-substituted fluorophenethylamines .

- In Vivo Data: No direct studies exist; however, 3-MMC (a structural analog) shows EC₅₀ values of 0.8 µM at DAT in vitro , suggesting the target compound may have weaker effects due to steric bulk.

Biological Activity

1-Fluoro-2-methyl-1-(3-methylphenyl)propan-2-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of substituted amphetamines, characterized by the presence of a fluorine atom and a methyl group on the propan-2-amine backbone. Its molecular formula is , and it exhibits properties typical of amine compounds, including basicity and the ability to form hydrogen bonds.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

1. Antidepressant Potential

Studies indicate that compounds with similar structures may act as selective serotonin reuptake inhibitors (SSRIs), suggesting potential antidepressant properties. The modulation of serotonin levels in the brain could contribute to mood regulation and anxiety reduction .

2. Neuropharmacological Effects

The compound's interaction with neurotransmitter systems, particularly those involving norepinephrine and serotonin, has been explored. These interactions are crucial for understanding its potential therapeutic applications in treating mood disorders and other neuropsychiatric conditions .

3. Antimicrobial Activity

Preliminary investigations have suggested that derivatives of this compound may possess antimicrobial properties, indicating potential applications in treating infections caused by resistant bacterial strains.

The mechanism of action for this compound is thought to involve:

- Receptor Binding : Interaction with serotonin and norepinephrine receptors, which may enhance neurotransmitter availability in synaptic clefts.

- Enzyme Inhibition : Potential inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters, thus prolonging their action .

Case Studies

Several studies have investigated related compounds and their biological activities:

Research Findings

Recent findings have underscored the importance of structure-activity relationships (SAR) in understanding the biological effects of this compound. Variations in substituent groups can significantly alter potency and selectivity for specific receptors or enzymes.

Antioxidant Properties

A study demonstrated that certain derivatives exhibited notable antioxidant properties, suggesting a dual role in both neuroprotection and antimicrobial activity .

Enzyme Inhibition Studies

In vitro assays have shown that related compounds can effectively inhibit urease activity, which is relevant for developing treatments for conditions like kidney stones .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Fluoro-2-methyl-1-(3-methylphenyl)propan-2-amine, and how do structural features influence route selection?

- Methodological Answer : The synthesis of fluorinated amphetamine derivatives typically involves alkylation or reductive amination strategies. For this compound, introducing the fluorine atom may require electrophilic fluorination of a precursor, while the methyl group on the propane backbone could be introduced via alkyl halide intermediates. Hofmann degradation or Gabriel phthalimide synthesis () are viable for generating the amine moiety. Key challenges include regioselectivity in fluorination and steric hindrance from the 3-methylphenyl group. Optimization of reaction conditions (e.g., temperature, catalysts) is critical to minimize byproducts.

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural identity of this compound?

- Methodological Answer : NMR spectroscopy is pivotal for structural elucidation. The fluorine atom induces distinct splitting patterns in H NMR, particularly for protons adjacent to the fluorine (e.g., CH groups). The methyl substituents on the propane backbone and phenyl ring will show characteristic singlet resonances. Comparative analysis with databases of fluorinated amphetamines () can validate assignments. For example, in similar compounds like 2-FA and 4-FA, aromatic protons exhibit downfield shifts due to electron-withdrawing fluorine effects. F NMR can further confirm fluorine position and purity.

Q. What techniques are effective for assessing the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) is suitable for non-volatile byproducts. NMR integration ratios () provide quantitative purity estimates for specific proton environments. Differential scanning calorimetry (DSC) may also identify polymorphic impurities.

Advanced Research Questions

Q. How can contradictions between mass spectrometry (MS) and NMR data be resolved during structural characterization?

- Methodological Answer : Discrepancies often arise from isobaric interferences or isotopic patterns. Orthogonal techniques, such as high-resolution MS (HRMS) to confirm molecular formulas and 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, are critical. For fluorinated compounds, F-H heteronuclear coupling in NMR () can clarify substituent positions. Cross-validation with synthetic intermediates ( ) and computational modeling (e.g., density functional theory for NMR chemical shift prediction) further resolves ambiguities.

Q. What metabolic pathways are hypothesized for this compound based on structurally related fluorinated amphetamines?

- Methodological Answer : Fluorinated amphetamines like 2-FA and 4-FA undergo hepatic metabolism via cytochrome P450 enzymes, leading to hydroxylation, N-dealkylation, or defluorination (). For this compound, the 3-methylphenyl group may sterically hinder certain metabolic routes, while the fluorine atom could slow oxidation. In vitro models (e.g., human liver microsomes) paired with LC-MS/MS metabolite profiling are recommended to map pathways. Comparative studies with non-fluorinated analogs () can isolate fluorine-specific effects.

Q. What strategies are employed to evaluate the receptor binding affinity of fluorinated amphetamine derivatives?

- Methodological Answer : Radioligand binding assays using H-labeled analogues and transfected cell lines (e.g., HEK293 cells expressing human monoamine transporters) are standard. For serotonin (SERT) and dopamine (DAT) transporters, competition assays quantify inhibition constants (). Structural analogs like 4-FA () show high SERT affinity, suggesting similar evaluation for this compound. Molecular docking simulations can predict binding modes, prioritizing targets for experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.